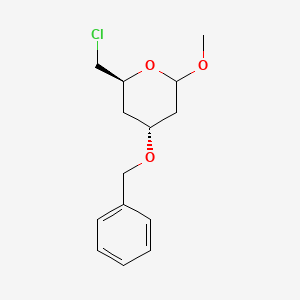

(2S,4R)-4-(Benzyloxy)-2-(chloromethyl)-6-methoxytetrahydro-2H-pyran

CAS No.:

Cat. No.: VC15885720

Molecular Formula: C14H19ClO3

Molecular Weight: 270.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19ClO3 |

|---|---|

| Molecular Weight | 270.75 g/mol |

| IUPAC Name | (2S,4R)-2-(chloromethyl)-6-methoxy-4-phenylmethoxyoxane |

| Standard InChI | InChI=1S/C14H19ClO3/c1-16-14-8-12(7-13(9-15)18-14)17-10-11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3/t12-,13+,14?/m1/s1 |

| Standard InChI Key | GTLVFSRHYVPVSC-AMIUJLCOSA-N |

| Isomeric SMILES | COC1C[C@@H](C[C@H](O1)CCl)OCC2=CC=CC=C2 |

| Canonical SMILES | COC1CC(CC(O1)CCl)OCC2=CC=CC=C2 |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s molecular formula is C₁₄H₁₉ClO₃, with a molecular weight of 270.75 g/mol . Its IUPAC name, (2S,4R)-2-(chloromethyl)-6-methoxy-4-phenylmethoxyoxane, reflects the tetrahydropyran core substituted with a benzyloxy group at C4, a chloromethyl group at C2, and a methoxy group at C6. The stereochemistry at C2 (S-configuration) and C4 (R-configuration) is critical for its reactivity and biological interactions .

Key Structural Data:

The tetrahydropyran ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding and steric effects . The chloromethyl group at C2 enhances electrophilicity, facilitating nucleophilic substitution reactions.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (2S,4R)-4-(benzyloxy)-2-(chloromethyl)-6-methoxytetrahydro-2H-pyran involves stereoselective protection-deprotection strategies to control the configuration at C2 and C4 . A representative pathway includes:

-

Lactol Formation: Starting from a diol precursor, selective benzylation of the C4 hydroxyl group using benzyl bromide in the presence of a base.

-

Chloromethylation: Introduction of the chloromethyl group at C2 via reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Methoxy Protection: Methylation of the C6 hydroxyl group using methyl iodide (CH₃I) under alkaline conditions .

Critical Reaction Conditions:

-

Stereochemical Control: Chiral auxiliaries or enzymatic resolution ensures the (2S,4R) configuration.

-

Yield Optimization: Reported yields range from 60–70% after chromatographic purification .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The chloromethyl group at C2 undergoes Sₙ2 reactions with nucleophiles (e.g., hydroxide, amines) to yield secondary alcohols or amines. For example:

This reactivity is exploited in statin synthesis to introduce polar side chains that enhance HMG-CoA reductase inhibition.

Hydrogenolysis

The benzyloxy group at C4 is susceptible to catalytic hydrogenolysis (H₂/Pd-C), yielding a secondary alcohol intermediate critical for further functionalization .

Biological and Pharmaceutical Applications

Role in Statin Synthesis

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.

-

Stability: Sensitive to acidic hydrolysis due to the acetal linkage; storage under inert conditions (N₂, -20°C) is recommended .

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, benzyl), 4.60 (d, J = 11 Hz, 1H, OCH₂Ph), 3.80–3.40 (m, 6H, pyran and OCH₃) .

-

¹³C NMR: δ 137.8 (benzyl C), 101.2 (OCH₂Ph), 72.5 (C2), 68.3 (C4), 56.1 (OCH₃) .

Comparative Analysis with Related Compounds

Structural Analogues

-

4-Methoxyphenyl Derivatives: Exhibit enhanced metabolic stability compared to benzyloxy-substituted compounds .

-

Chloromethyl vs. Bromomethyl: Chloromethyl derivatives show faster reaction kinetics in Sₙ2 reactions.

Industrial and Research Applications

Pharmaceutical Intermediates

-

Statin Production: Global demand driven by rising cardiovascular disease prevalence.

-

Antiviral Agents: Exploration in nucleoside analogues for hepatitis C treatment .

Material Science

Future Directions

Green Synthesis

-

Biocatalytic Routes: Enzymatic methods to improve stereoselectivity and reduce waste .

-

Flow Chemistry: Continuous manufacturing to enhance yield and scalability.

Drug Discovery

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume